3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid
Overview
Description
“3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid” is a chemical compound with the molecular formula C14H16BNO5S . It is a boronic acid derivative, which means it contains a boronic acid functional group. This compound is commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid” consists of a phenyl ring attached to a boronic acid group and a sulfamoyl group . The boron atom in the boronic acid group is sp2-hybridized and contains an empty p-orbital .Scientific Research Applications
Bromophenol Derivatives Research
Bromophenol derivatives, structurally related to the target compound through their methoxy and phenyl groups, have been isolated from red algae and studied for their biological activity. However, these compounds were found inactive against several human cancer cell lines and microorganisms, indicating specificity in their bioactivity profile (Zhao et al., 2004).
N-Protection of O-Aryl Sulfamates
The stability and reactivity of sulfamates, which share a functional group similarity with the target compound, have been enhanced through N-protection. This method facilitates the synthesis of phenolic O-sulfamates, making it significant for medicinal chemistry applications (Reuillon et al., 2012).
Supramolecular Assemblies with Phenylboronic Acids
Phenylboronic acids, which are core to the target compound's structure, have been used to design and synthesize supramolecular assemblies. These assemblies exploit the ability of phenylboronic acids to form hydrogen bonds, demonstrating their utility in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).
Proton Exchange Membranes
Sulfonated poly(arylene ether sulfone) copolymers, incorporating functional groups similar to those in the target compound, have been synthesized for use as proton exchange membranes in fuel cells. This highlights the application of such functionalized materials in energy technology (Kim, Robertson, & Guiver, 2008).
Antioxidant Properties in Polymers
The modification of kraft lignin and vanillyl alcohol under acidic conditions demonstrates the potential of methoxy and phenyl derivatives to enhance antioxidant properties in polymers, which can be beneficial for material science and sustainability (Pouteau et al., 2005).
properties
IUPAC Name |
[3-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO5S/c1-21-13-7-5-11(6-8-13)10-16-22(19,20)14-4-2-3-12(9-14)15(17)18/h2-9,16-18H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQHVSULVGIBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657050 | |
Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid | |
CAS RN |
913836-05-2 | |
Record name | (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(4-Methoxybenzyl)sulphamoyl]benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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